Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is C12H23N3O2 . The average mass is 229.319 Da and the monoisotopic mass is 229.179031 Da .Physical And Chemical Properties Analysis
The density of a similar compound is 1.1±0.1 g/cm^3. The boiling point is 326.4±27.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 56.9±3.0 kJ/mol. The flash point is 151.2±23.7 °C. The index of refraction is 1.498. The molar refractivity is 63.1±0.3 cm^3 .Scientific Research Applications
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- Application : “Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
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- Application : “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
- Method of Application : This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
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- Application : “Tert-butyl 4- (2-bromoacetyl)piperidine-1-carboxylate” is used as an intermediate in organic synthesis .
- Method of Application : The specific method of application would depend on the final compound being synthesized. This compound could be used in various reactions such as nucleophilic substitution or coupling reactions .
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- Application : “Tert-butyl 4- (Piperidin-4-ylmethyl)piperazine-1-carboxylate” is used as an intermediate in the synthesis of various drugs .
- Method of Application : The specific method of application would depend on the final drug being synthesized. This compound could be used in various reactions such as nucleophilic substitution or coupling reactions .
-
- Application : “Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
-
- Application : “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
- Method of Application : This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
properties
IUPAC Name |
tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLZEYCGNMWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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